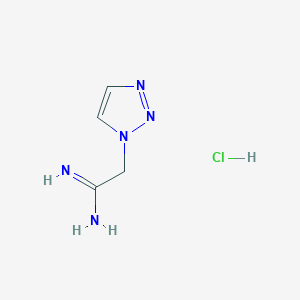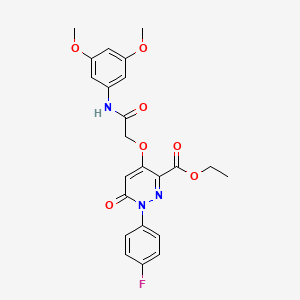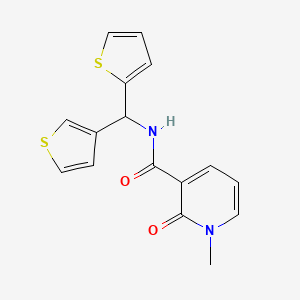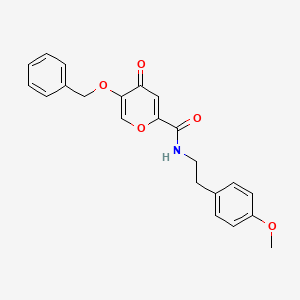
2-(1H-1,2,3-Triazol-1-yl)acetimidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-1,2,3-Triazol-1-yl)acetimidamide hydrochloride: is a compound that features a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms. This structure is known for its stability and ability to form hydrogen bonds, making it a valuable scaffold in medicinal chemistry . The presence of the triazole ring in compounds often enhances their biological activity, making them attractive for drug development .
Applications De Recherche Scientifique
2-(1H-1,2,3-Triazol-1-yl)acetimidamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various triazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: Explored for its antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the production of dyes, photographic materials, and corrosion inhibitors.
Mécanisme D'action
Target of Action
The primary target of 2-(1H-1,2,3-Triazol-1-yl)acetimidamide hydrochloride is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
The compound interacts with its target through the N1 and N2 nitrogen atoms of the triazole moiety . These atoms actively contribute to binding to the active site of the enzyme . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .
Biochemical Pathways
The compound affects the carbonic anhydrase pathway . By inhibiting the Carbonic Anhydrase-II enzyme, it disrupts the conversion of carbon dioxide and water to bicarbonate and protons. This disruption can lead to a variety of downstream effects, including changes in pH balance and electrolyte levels in the body.
Pharmacokinetics
The presence of the triazole ring in the compound makes it resistant to metabolic degradation , which could potentially enhance its bioavailability
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the compound’s solubility and stability Additionally, the presence of other substances in the environment, such as proteins or ions, could potentially interact with the compound and affect its activity
Orientations Futures
The 1,2,3-triazole ring is a structural fragment that makes compounds attractive for screening for biological activity . It is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets . Therefore, future research could focus on exploring the potential biological activities of “2-(1H-1,2,3-Triazol-1-yl)acetimidamide hydrochloride” and similar compounds.
Analyse Biochimique
Biochemical Properties
The 1,2,3-triazole ring in 2-(1H-1,2,3-Triazol-1-yl)acetimidamide hydrochloride is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets . This makes it a key player in various biochemical reactions.
Molecular Mechanism
The 1,2,3-triazole ring is known to interact with various biomolecules through hydrogen bonding .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-Triazol-1-yl)acetimidamide hydrochloride typically involves the reaction of azidoacetamides with β-ketoesters or acetylacetone . This reaction is often carried out under mild conditions in the presence of a base such as potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) . The reaction yields 1,5-disubstituted 1,2,3-triazoles in good yields .
Industrial Production Methods
Industrial production methods for this compound may involve a one-pot protocol for the synthesis of triazole derivatives from N-substituted chloroacetamides .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-1,2,3-Triazol-1-yl)acetimidamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to it.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂), reducing agents such as sodium borohydride (NaBH₄), and nucleophiles like sodium azide (NaN₃) . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can yield triazole N-oxides, while reduction can produce triazole derivatives with modified functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triazole derivatives such as:
Uniqueness
2-(1H-1,2,3-Triazol-1-yl)acetimidamide hydrochloride is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its ability to form stable hydrogen bonds and resist metabolic degradation makes it particularly valuable in drug development .
Propriétés
IUPAC Name |
2-(triazol-1-yl)ethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5.ClH/c5-4(6)3-9-2-1-7-8-9;/h1-2H,3H2,(H3,5,6);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIIEVLBSKDWEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CC(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0,3,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2927677.png)

![2-chloro-6-methyl-N-[1-(1H-1,2,3,4-tetrazol-5-yl)butyl]pyridine-4-carboxamide](/img/structure/B2927681.png)
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2927682.png)


![Methyl 4-{[3-(pyridin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoate](/img/structure/B2927687.png)

![16-(3-Methylbutyl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2927689.png)
![N-(3-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2927690.png)

![2-(2,4-Dichlorophenyl)-N-{3-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2927693.png)
![2-[(4-Chlorophenyl)amino]-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B2927695.png)
